molecular formula C14H21N3O2 B11787535 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one

3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No.: B11787535
M. Wt: 263.34 g/mol
InChI Key: LKXMLEPKLFKDBT-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include 6-methylpyridin-2(1H)-one and 4-methylpiperidine. The synthesis process may involve:

    Nitration: Introduction of the amino group through nitration followed by reduction.

    Alkylation: Introduction of the 2-oxoethyl group through alkylation reactions.

    Cyclization: Formation of the pyridinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Oxidation of the amino group to form nitro derivatives.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Substitution reactions involving the amino or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions may include:

    Nitro Derivatives: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridinone derivatives such as:

    3-Amino-6-methylpyridin-2(1H)-one: Lacking the piperidine and oxoethyl groups.

    6-Methyl-1-(2-oxoethyl)pyridin-2(1H)-one: Lacking the amino and piperidine groups.

Uniqueness

The uniqueness of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

3-amino-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one

InChI

InChI=1S/C14H21N3O2/c1-10-5-7-16(8-6-10)13(18)9-17-11(2)3-4-12(15)14(17)19/h3-4,10H,5-9,15H2,1-2H3

InChI Key

LKXMLEPKLFKDBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=CC=C(C2=O)N)C

Origin of Product

United States

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